m-PEG2-azide
Description
Overview of Polyethylene (B3416737) Glycol (PEG) and its Derivatives in Research
Polyethylene glycol (PEG) is a flexible, hydrophilic, and biocompatible polymer widely used across chemistry, biology, and medicine. escholarship.orgthermofisher.comacs.org Its water solubility and low toxicity make it suitable for modifying surfaces and molecules to improve solubility, reduce aggregation, and minimize non-specific binding. thermofisher.comacs.org PEGylation, the process of covalently attaching PEG derivatives to molecules or surfaces, is a common strategy to enhance their properties, including improved pharmacokinetics and reduced immunogenicity for biomolecules. acs.orgjenkemusa.com
PEG derivatives are synthesized with various end-group functionalities, allowing them to be selectively conjugated to other molecules or materials. escholarship.orgthermofisher.comjenkemusa.com These functionalities can include amines, carboxyls, thiols, aldehydes, and azides, among others. creativepegworks.comlumiprobe.comchemscene.comaxispharm.comchemsrc.com The choice of PEG chain length and terminal functional group dictates the derivative's properties and suitability for specific applications. Short-chain PEGs, like the PEG2 unit in m-PEG2-Azide, offer minimal steric hindrance while still providing some degree of hydrophilicity and flexibility. lumiprobe.comaxispharm.com
The Role of Azide (B81097) Functionality in Bioconjugation and Click Chemistry
The azide group (-N₃) is a linear arrangement of three nitrogen atoms that is relatively inert under physiological conditions, making it an excellent handle for bioorthogonal reactions. nih.govmdpi.com Its primary utility in chemical biology and materials science lies in its participation in click chemistry. mdpi.commedchemexpress.comchemicalbook.com
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the efficient, selective, and robust conjugation of molecules. nih.govmdpi.commedchemexpress.comchemicalbook.com In CuAAC, an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govaxispharm.com SPAAC, a copper-free alternative, utilizes strained cyclooctynes that react with azides without the need for a metal catalyst, making it particularly useful for applications in live cells or in vivo where copper toxicity is a concern. mdpi.com
The azide group's small size and lack of reactivity with most naturally occurring functional groups allow it to be introduced into biomolecules or materials without disrupting their native function. nih.govmdpi.com This bioorthogonality is crucial for site-specific labeling, imaging, and conjugation in complex biological systems. axispharm.commdpi.com
Specificity and Significance of this compound in Contemporary Research
This compound uniquely combines a short, hydrophilic PEG spacer with a highly reactive azide group. taskcm.combroadpharm.com The methoxy (B1213986) cap at one end ensures monofunctionality, meaning the molecule has only one reactive site (the azide group) for conjugation, preventing unintended cross-linking reactions. jenkemusa.com The PEG2 unit provides a short, flexible linker that can help improve the solubility of conjugated molecules and reduce non-specific interactions, while its brevity minimizes the added mass and potential steric bulk compared to longer PEG chains. lumiprobe.comaxispharm.com
This combination of features makes this compound a valuable tool in contemporary research, particularly in areas requiring precise and efficient conjugation via click chemistry. It is frequently employed as a linker to attach azide-reactive molecules (such as those containing alkynes, DBCO, or BCN groups) to various substrates. taskcm.combroadpharm.commedchemexpress.comchemicalbook.com
Specific applications of this compound mentioned in research include its use as a PEG-based linker in the synthesis of PROTACs (proteolysis-targeting chimeras), molecules designed to induce the degradation of target proteins. chemsrc.commedchemexpress.comchemicalbook.commedchemexpress.comsigmaaldrich.com In this context, the this compound can serve as part of the linker connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein, utilizing the azide for conjugation to one of the ligands. medchemexpress.comchemicalbook.commedchemexpress.comsigmaaldrich.com The short PEG2 linker in such applications can influence the conformation and efficacy of the resulting PROTAC molecule.
While detailed research findings specifically focusing on the comparative performance of this compound versus other PEG-azides or linkers in various applications were not extensively detailed in the provided search results, its consistent mention as a click chemistry reagent and PROTAC linker highlights its significance as a readily available and effective building block for creating functional molecules and materials in chemical biology and materials science. taskcm.combroadpharm.comchemsrc.commedchemexpress.comchemicalbook.commedchemexpress.comsigmaaldrich.com The ability to form stable triazole linkages through CuAAC or SPAAC reactions provides a reliable method for constructing complex architectures. mdpi.commedchemexpress.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-(2-methoxyethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-9-4-5-10-3-2-7-8-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDZFVNIVMSPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89485-61-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89485-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201212327 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89485-61-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of M Peg2 Azide
Synthetic Methodologies for m-PEG2-Azide
While specific detailed synthetic protocols for this compound itself were not extensively detailed in the search results, the synthesis of related azide-PEG compounds provides insight into potential methodologies. For instance, the upstream synthesis of Azido-PEG2-acid, a molecule with a similar PEG core and an azide (B81097) group, typically begins with the monomethyl ether of PEG with two ethylene (B1197577) glycol units (mPEG2-OH). a2bchem.com This starting material undergoes activation of a terminal hydroxyl group, often using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to form an active ester intermediate. a2bchem.com Subsequently, the azide functionality is introduced by reacting the active ester with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), leading to the substitution of the leaving group with the azide. a2bchem.com Purification steps such as column chromatography, dialysis, or precipitation are typically employed to obtain the desired azide-terminated product. a2bchem.com
Scalable Synthesis Approaches for this compound Derivatives
Applications of M Peg2 Azide in Advanced Bioconjugation
Click Chemistry Applications with m-PEG2-Azide
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of aqueous environments, making them ideal for biological applications. The azide (B81097) group of this compound is a key functional group for several click chemistry reactions.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. In this reaction, the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly efficient and specific, allowing for the precise attachment of this compound to alkyne-modified biomolecules. The resulting conjugate benefits from the introduction of the short, hydrophilic PEG spacer, which can improve solubility and reduce steric hindrance.
Key Features of CuAAC with this compound:
| Feature | Description |
|---|---|
| High Efficiency | The reaction proceeds with high yields under mild conditions. |
| Specificity | The azide and alkyne groups react selectively with each other, avoiding side reactions with other functional groups present in biomolecules. |
| Stable Linkage | The resulting triazole ring is chemically stable, ensuring the integrity of the bioconjugate. |
To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound without the need for a metal catalyst. This "copper-free" click chemistry is particularly advantageous for in vivo and in vitro applications involving sensitive biological systems.
Comparison of CuAAC and SPAAC:
| Reaction | Catalyst | Speed | Biocompatibility |
|---|---|---|---|
| CuAAC | Copper(I) | Very Fast | Can be cytotoxic |
While CuAAC and SPAAC are the most common click chemistry reactions involving azides, research has explored the use of other metal catalysts, such as ruthenium and iridium, to achieve different regioselectivity in the resulting triazole product. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields the 1,5-disubstituted triazole isomer, in contrast to the 1,4-isomer formed in CuAAC. nih.govorganic-chemistry.orgnih.gov Iridium-catalyzed reactions (IrAAC) have also been investigated for their unique catalytic properties. nih.govresearchgate.net However, the application of this compound in RuAAC and IrAAC for bioconjugation is a developing area, and specific research detailing its use with these catalysts is currently limited.
Protein and Peptide Modification via this compound
The ability to modify proteins and peptides at specific sites is crucial for understanding their function and for developing new therapeutics and research tools. This compound provides a chemical handle for such modifications.
Site-specific functionalization allows for the introduction of a single modification at a predetermined location on a protein or peptide. This can be achieved by incorporating an alkyne-bearing unnatural amino acid into the polypeptide chain through genetic engineering. Subsequently, this compound can be attached to this specific site via CuAAC or SPAAC. This approach ensures a homogeneously modified product, which is essential for structure-function studies and for creating well-defined bioconjugates. nih.govcoledeforest.com
Methods for Site-Specific Incorporation of Alkynes:
| Method | Description |
|---|---|
| Unnatural Amino Acid Incorporation | Genetic code expansion techniques allow for the incorporation of alkyne-containing amino acids at specific codons in a gene. |
| Enzymatic Modification | Certain enzymes can be used to attach alkyne-containing tags to specific amino acid residues on a protein. |
PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, is a widely used strategy to improve their physicochemical properties. While longer PEG chains are often used to increase the in vivo half-life of therapeutic proteins, the attachment of a short PEG linker like this compound can be beneficial for research applications. nih.govresearchgate.net This modification can enhance the solubility and stability of proteins and peptides without significantly altering their structure or function. nih.gov The hydrophilic nature of the diethylene glycol spacer can also help to prevent aggregation and non-specific binding in experimental assays.
Benefits of this compound in Biomolecule PEGylation for Research:
| Benefit | Impact on Research Utility |
|---|---|
| Improved Solubility | Facilitates the handling and use of hydrophobic peptides and proteins in aqueous buffers. |
| Enhanced Stability | Can protect against proteolytic degradation, increasing the lifetime of the biomolecule in experimental systems. |
| Reduced Aggregation | The hydrophilic spacer can prevent non-specific clumping of molecules, leading to more reliable experimental results. |
Oligonucleotide Conjugation Using this compound
The conjugation of oligonucleotides with this compound is primarily achieved through the highly efficient and bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods allow for the covalent attachment of the this compound moiety to oligonucleotides that have been functionalized with a corresponding alkyne group.
The choice between CuAAC and SPAAC often depends on the specific requirements of the conjugation. CuAAC is known for its rapid reaction kinetics and high yields but requires a copper catalyst, which can be cytotoxic and may cause degradation of the oligonucleotide. In contrast, SPAAC is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide, making it highly suitable for applications where the presence of copper is a concern.
Detailed Research Findings:
Research in this area has focused on optimizing the reaction conditions to achieve high conjugation efficiency while preserving the integrity of the oligonucleotide. Key parameters that are often investigated include the concentration of reactants, the choice of catalyst and ligands (for CuAAC), reaction time, temperature, and the purification method for the resulting conjugate.
For instance, in a typical CuAAC reaction, an alkyne-modified oligonucleotide is reacted with an excess of this compound in the presence of a Cu(I) source, often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate, and a stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA). The reaction progress is monitored by techniques like High-Performance Liquid Chromatography (HPLC), which can separate the conjugated product from the unreacted oligonucleotide and azide.
The resulting this compound-oligonucleotide conjugate is then purified, typically using methods like ethanol (B145695) precipitation or size-exclusion chromatography, to remove excess reagents and byproducts. Characterization of the purified conjugate is crucial to confirm the successful conjugation and to assess the purity and integrity of the product. This is commonly achieved using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the expected molecular weight of the conjugate and HPLC to determine its purity.
While specific kinetic data for this compound is not extensively published in comparative studies, the general principles of PEG-azide conjugations suggest that the short PEG chain of this compound is unlikely to cause significant steric hindrance, thus allowing for efficient conjugation. The reaction efficiency is expected to be comparable to other short-chain PEG-azides under optimized conditions.
The table below summarizes typical reaction conditions and outcomes for the conjugation of a generic PEG-Azide to an alkyne-modified oligonucleotide, which can be extrapolated to this compound.
Typical Reaction Parameters for PEG-Azide Oligonucleotide Conjugation
| Parameter | CuAAC Conditions | SPAAC Conditions |
|---|---|---|
| Oligonucleotide Concentration | 10-100 µM | 10-100 µM |
| PEG-Azide Concentration | 2-10 molar excess | 2-10 molar excess |
| Catalyst/Reagent | CuSO₄ (0.1-1 mM), Sodium Ascorbate (1-5 mM), TBTA (0.1-1 mM) | DBCO-functionalized oligonucleotide |
| Solvent | Aqueous buffer (e.g., PBS), often with a co-solvent like DMSO or t-butanol | Aqueous buffer (e.g., PBS), often with a co-solvent like DMSO |
| Temperature | Room temperature | Room temperature |
| Reaction Time | 1-4 hours | 2-12 hours |
| Typical Yield | >90% | >85% |
| Purification Method | Ethanol precipitation, HPLC, Size-Exclusion Chromatography | HPLC, Size-Exclusion Chromatography |
| Characterization | HPLC, Mass Spectrometry (MALDI-TOF, ESI-MS) | HPLC, Mass Spectrometry (MALDI-TOF, ESI-MS) |
The data in the table represents a generalized summary from various sources on PEG-azide oligonucleotide conjugation and serves as a guideline for reactions involving this compound. Actual conditions and results may vary depending on the specific oligonucleotide sequence, the nature of the alkyne modification, and the precise experimental setup.
The successful conjugation of this compound to oligonucleotides provides a versatile platform for the development of advanced therapeutic and diagnostic agents. The short, hydrophilic PEG linker can improve the solubility and pharmacokinetic properties of the oligonucleotide without significantly impacting its hybridization characteristics.
M Peg2 Azide in Drug Delivery and Therapeutics Research
Design and Synthesis of PEGylated Drugs and Drug Conjugates
PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including small molecules, peptides, and proteins. PEGylation can enhance solubility, increase hydrodynamic size (thereby reducing renal clearance), prolong circulation half-life, and potentially reduce immunogenicity. biochempeg.com
m-PEG2-Azide, with its terminal azide (B81097) group, is particularly useful for synthesizing PEGylated drugs and drug conjugates via click chemistry. The azide function readily reacts with alkyne-containing molecules through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, forming a stable triazole linkage medchemexpress.comaxispharm.combroadpharm.com. This bioorthogonal reaction is highly efficient and selective, proceeding under mild conditions that are compatible with sensitive biomolecules. axispharm.combroadpharm.com
The synthesis of PEGylated drugs or conjugates using this compound typically involves functionalizing the drug or targeting molecule with an alkyne group and then conjugating it to the azide-terminated PEG linker. This modular approach allows for controlled synthesis and precise attachment of the PEG chain. axispharm.com
Targeted Protein Degradation (PROTACs) utilizing this compound as a Linker
Proteolysis-targeting chimeras (PROTACs) are an emerging class of heterobifunctional molecules designed to induce the degradation of specific target proteins. A PROTAC molecule typically consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two ligands. precisepeg.comnih.govbroadpharm.com PROTACs work by bringing the POI into close proximity with an E3 ligase, leading to ubiquitination of the POI and its subsequent degradation by the proteasome. medchemexpress.comprecisepeg.combroadpharm.com
This compound as a Core Component in PROTAC Linker Design
The linker in a PROTAC is not merely a passive spacer; its length, composition, flexibility, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cellular permeability, pharmacokinetics, and ultimately, the efficiency of protein degradation. precisepeg.comnih.gov PEG-based linkers are commonly incorporated into PROTAC structures due to their hydrophilicity, which can improve the water solubility and enhance compatibility with physiological environments. precisepeg.combiochempeg.com
This compound serves as a valuable building block in PROTAC linker design, particularly when employing click chemistry for the final conjugation step. It can be incorporated into a linker structure that connects the POI binder and the E3 ligase binder. The terminal azide group provides a reactive handle for facile coupling with an alkyne-functionalized ligand (either the POI binder or the E3 ligase binder), allowing for a modular and efficient synthesis of the PROTAC molecule. medchemexpress.combroadpharm.comuni-muenchen.de For example, a functionalized E3 ligase ligand incorporating a PEG2 linker with a terminal azide, such as Pomalidomide 4'-PEG2-azide, is available for conjugation to a target protein ligand. tocris.com Other related PEG-azide linkers, including those with different PEG lengths, are also utilized in PROTAC synthesis. broadpharm.combroadpharm.commedchemexpress.com
Influence of Linker Length and Composition on PROTAC Efficacy
The length and composition of the linker are critical parameters that profoundly affect PROTAC properties and degradation efficiency. precisepeg.comnih.govexplorationpub.com The linker must be of an appropriate length to bridge the distance between the POI and the E3 ligase within the ternary complex, allowing for effective ubiquitination. explorationpub.com If the linker is too short, steric clashes may prevent the formation of the ternary complex. explorationpub.com Conversely, an overly long linker might hinder the close proximity required for efficient ubiquitination. explorationpub.com
PEG linkers, including those based on the ethylene (B1197577) glycol repeat unit present in this compound, offer flexibility and tunable length, which are advantageous for optimizing PROTAC efficacy. biochempeg.comexplorationpub.com Studies have shown that varying the length of PEG linkers can significantly impact the potency of PROTACs. nih.govexplorationpub.com For instance, in some cases, longer PEG linkers have demonstrated higher efficiency in mediating the degradation of target proteins compared to shorter linkers. explorationpub.com The composition of the linker, such as the inclusion of PEG units versus alkyl chains, also influences properties like solubility, permeability, and interaction with the target proteins and E3 ligases. precisepeg.comnih.govexplorationpub.comnih.gov The subtle effects of linker length and composition often necessitate empirical optimization during PROTAC development. nih.gov
Strategies for Rapid PROTAC Library Generation and Screening
The empirical nature of optimizing linker design highlights the need for efficient strategies to generate and screen diverse PROTAC libraries. nih.govnih.gov Click chemistry, utilizing azide-functionalized linkers like this compound, facilitates the rapid and facile assembly of PROTAC structures. nih.govbiochempeg.com By having a collection of alkyne-functionalized POI ligands and E3 ligase ligands, and a library of azide-functionalized linkers of varying lengths and compositions (including this compound and its analogs), researchers can quickly synthesize a diverse array of PROTAC molecules through simple and efficient click reactions. nih.govbroadpharm.comsigmaaldrich.com
This modular approach allows for the parallel synthesis of numerous PROTACs, enabling rapid screening to identify compounds with optimal degradation efficiency for a specific target protein. sigmaaldrich.comsigmaaldrich.com This accelerates the structure-activity relationship (SAR) studies related to linker design and helps overcome the bottleneck in PROTAC development. nih.govsigmaaldrich.com
Antibody-Drug Conjugates (ADCs) Incorporating this compound Linkers
Antibody-Drug Conjugates (ADCs) are targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. ADCs consist of an antibody, a cytotoxic payload, and a chemical linker that connects the payload to the antibody. medchemexpress.eufujifilm.com The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the target site. fujifilm.com
PEG-based linkers are sometimes incorporated into ADCs to improve their properties, similar to PEGylated drugs. tocris.com While this compound itself might be a component of a larger ADC linker structure rather than the entire linker, its azide functionality can be utilized in the synthesis of ADCs, particularly for conjugating the drug payload to the antibody or to a linker attached to the antibody, often via click chemistry strategies. creative-biolabs.comglpbio.com The click reaction allows for controlled and site-specific conjugation, contributing to the generation of homogeneous ADCs with defined drug-to-antibody ratios.
Development of Polymer-Based Drug Delivery Systems
Polymer-based drug delivery systems aim to improve the solubility, stability, and targeted delivery of therapeutic agents. PEG is a widely used polymer in these systems due to its biocompatibility, water solubility, and low immunogenicity. axispharm.combiochempeg.comnih.gov
This compound can be used as a building block in the development of more complex polymer-based drug delivery systems. The terminal azide group allows for the conjugation of this PEG unit to other polymers or functional molecules via click chemistry. This can be used to create PEGylated polymers, hydrogels, nanoparticles, or other delivery vehicles. axispharm.comnih.gov The PEG component enhances the properties of the delivery system, such as increasing circulation time or improving solubility, while the azide group provides a handle for attaching drugs, targeting ligands, or other functional moieties to the polymer scaffold. axispharm.comnih.gov
For example, azide-functionalized PEGs, including those with short PEG lengths like this compound, are used in click chemistry reactions to modify surfaces or create functional materials for drug delivery applications. axispharm.comnih.gov
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10034751 |
| Pomalidomide | 2583836 |
| VHL (Protein) | 7429 |
| CRBN (Protein) | 10481 |
| RNF5 (Protein) | 10858 |
| STING (Protein) | 343374 |
Note: PubChem CIDs for proteins refer to the gene or protein entry in the NCBI database, which is linked from PubChem.
Interactive Data Table (Example - Illustrative based on text, actual data would require specific studies)
While the text discusses the influence of linker length on PROTAC efficacy and the strategies for library generation, it does not provide specific quantitative data tables directly linking this compound linker length to degradation percentages for a particular PROTAC. The following table is illustrative of the type of data that would be generated in research utilizing different PEG linker lengths, including potentially a PEG2 linker derived from this compound, to assess PROTAC efficacy.
| PROTAC Construct (Illustrative) | Linker Type (Illustrative) | Linker Length (PEG Units) (Illustrative) | Target Protein Degradation (%) (Illustrative) |
| PROTAC A | PEG-based | 2 (e.g., from this compound) | 45 |
| PROTAC B | PEG-based | 4 | 78 |
| PROTAC C | PEG-based | 6 | 62 |
| PROTAC D | Alkyl-based | Equivalent to PEG2 length | 15 |
This illustrative table demonstrates how researchers might compare the efficacy of PROTACs incorporating linkers of varying lengths and compositions, a process where this compound serves as a fundamental building block for the PEG2 linker.
M Peg2 Azide in Biomedical Imaging and Diagnostics
Construction of Imaging Agents and Diagnostic Probes
The azide (B81097) functionality of m-PEG2-Azide allows for its facile conjugation to a wide range of molecules, including targeting ligands, fluorescent dyes, and chelators for radiometals, through click chemistry. broadpharm.comchemicalbook.comaxispharm.com This enables the construction of complex imaging agents and diagnostic probes with tailored properties. For instance, m-PEG linkers, including this compound, are considered essential tools in biomedical research for their role in facilitating the development of such agents. axispharm.com The click reaction between the azide group and complementary alkyne or strained alkyne moieties allows for efficient and specific labeling, which is crucial for creating probes that can selectively bind to target molecules or cells. broadpharm.comchemicalbook.comaxispharm.com
Fluorescent Labeling Strategies with this compound
This compound is a key component in various fluorescent labeling strategies, primarily by serving as a linker to attach fluorescent dyes to biomolecules or other structures. The azide group allows for click chemistry conjugation with alkyne-functionalized fluorophores or alkyne-tagged biomolecules that are to be labeled. cd-bioparticles.net The PEG spacer contributes to the water solubility of the resulting fluorescent probes and can improve their performance in biological systems. chemicalbook.comcd-bioparticles.net
Fluorescein-thiourea-PEG2-azide is an example of a fluorescent probe constructed using a PEG2-azide linker. medchemexpress.comchemicalbook.comtargetmol.comtargetmol.cn This compound is a PEG-based linker containing a fluorescein (B123965) moiety and an azide group, connected via a thiourea (B124793) linkage. medchemexpress.comchemicalbook.com It is utilized in click chemistry reactions, where the azide group can undergo CuAAC or SPAAC with molecules containing alkyne, DBCO, or BCN groups. medchemexpress.comchemicalbook.com This allows for the attachment of the highly fluorescent fluorescein dye to target molecules. Fluorescein itself is a widely used synthetic organic dye known for its intense green fluorescence under UV or blue light, making it suitable for various labeling applications in biology. The synthesis of fluorescein derivatives often involves the reaction of resorcinol (B1680541) and phthalic anhydride. Fluorescein-PEG2-Azide is described as a green emitting fluorescent dye derivative with excitation/emission maxima at 494/517 nm. chemicalbook.com The hydrophilic PEG spacer in such probes increases solubility in aqueous media and reduces steric hindrance during binding. chemicalbook.comcd-bioparticles.net Other related fluorescent probes utilizing azide-PEG linkers also exist, such as TAMRA-PEG2-N3, which incorporates a TAMRA dye. medchemexpress.com
| Probe Name | Fluorescent Moiety | Linker Type | Reactive Group | Excitation/Emission Maxima (nm) | PubChem CID |
| Fluorescein-thiourea-PEG2-azide | Fluorescein | PEG2-thiourea | Azide | 494/517 | 136097671 |
| TAMRA-PEG2-N3 | TAMRA | PEG2 | Azide | Not specified in sources | 136264039 |
Fluorescent probes incorporating azide-PEG2 linkers, such as Fluorescein-thiourea-PEG2-azide, find application in subcellular imaging techniques. chemicalbook.com The ability to specifically label biomolecules within cells using click chemistry allows for the visualization of their localization and dynamics. biorxiv.org For instance, click chemistry has emerged as a tool for fluorescence labeling of specific lipid classes that can be metabolically tagged with azide-bearing components. biorxiv.org These azido (B1232118) lipids can then be conjugated to fluorophores using SPAAC reactions, revealing their cellular distribution. biorxiv.org Studies have demonstrated that compounds like N-(Azido-PEG2)-N-Fluorescein-PEG4-acid can selectively label alkyne-functionalized proteins in cellular contexts, providing robust signals for imaging. The use of genetically encoded proximity sensors in conjunction with azido-labeled metabolites and fluorogen-DBCO probes also highlights the utility of azide-based click chemistry for subcellular imaging of lipids and sugars. biorxiv.orgbroadpharm.com
Radiopharmaceutical Development Using this compound
This compound and other azide-functionalized PEG linkers are also relevant in the development of radiopharmaceuticals for imaging. The azide group provides a handle for conjugating radiometal chelators or prosthetic groups containing radionuclides to targeting vectors, often peptides or small molecules, via click chemistry. frontiersin.orgacs.org This approach allows for the efficient and specific incorporation of radioisotopes into molecules designed to target specific receptors or tissues, enabling imaging techniques such as Positron Emission Tomography (PET). frontiersin.orgnih.govresearchgate.net For example, click chemistry has been employed in the radiolabeling of peptides for PET imaging. frontiersin.orgnih.gov The copper-catalyzed azide-alkyne cycloaddition has been utilized to conjugate radiolabeled prosthetic groups to targeting vectors. frontiersin.orgacs.org The PEG linker in these radiopharmaceuticals can influence their pharmacokinetic properties, such as blood clearance and tumor uptake, which are critical for successful imaging. frontiersin.orgresearchgate.net Studies have investigated the use of PEGylated peptides, including those with PEG2 linkers, for tumor imaging with radiometals like ⁶⁴Cu or ¹⁸F. frontiersin.orgnih.gov The synthesis of ¹⁸F-labeled radioligands for targeting specific receptors, such as the gastrin-releasing peptide receptor (GRPR), has also involved click chemistry with azide-functionalized linkers. nih.gov
| Application Area | Role of this compound (or related azide-PEG) | Conjugation Method | Examples of Conjugated Moieties | Relevant Imaging Modalities |
| Fluorescent Labeling | Linker for fluorescent dyes | Click Chemistry | Fluorescein, TAMRA, Alkyne-functionalized biomolecules | Fluorescence Microscopy |
| Subcellular Imaging | Labeling of metabolites and proteins | Click Chemistry | Azido lipids, Alkyne-functionalized proteins | Fluorescence Microscopy |
| Radiopharmaceutical Development | Linker for radiometal chelators/prosthetic groups | Click Chemistry | Radiometal chelators (e.g., DOTHA₂), ¹⁸F prosthetic groups | PET |
Applications of M Peg2 Azide in Materials Science and Engineering
Surface Modification for Enhanced Biocompatibility and Functionality
Surface modification is a critical technique in biomaterials science aimed at altering the surface properties of a material to improve its interaction with the surrounding biological environment. numberanalytics.com By modifying the surface, researchers can enhance cell adhesion, proliferation, reduce inflammation, and improve tissue integration. numberanalytics.com PEGylation, the process of attaching PEG chains to a surface, is a common strategy to improve biocompatibility by reducing non-specific protein adsorption and cellular adhesion. researchgate.net
m-PEG2-azide, or other azide-terminated PEGs, can be used to functionalize material surfaces through click chemistry. This allows for the covalent attachment of PEG chains to surfaces pre-functionalized with complementary alkyne, BCN, or DBCO groups. broadpharm.comaxispharm.combiochempeg.com The resulting PEGylated surfaces exhibit enhanced hydrophilicity and can repel proteins and cells, which is beneficial in applications requiring minimal biological fouling. Monodispersed azide (B81097) PEG linkers, with their uniform and well-defined molecular weight, are particularly valuable for creating precision surface modifications on nanoparticles, leading to enhanced stability and biocompatibility. biochempeg.com
Engineering of Polymeric Scaffolds and Hydrogels
Polymeric scaffolds and hydrogels are widely used in tissue engineering and regenerative medicine due to their ability to mimic the extracellular matrix (ECM) and provide a 3D environment for cells. nih.govnih.govfrontiersin.org While synthetic polymers like PEG offer advantages such as tunable mechanical properties and controlled architecture, native PEG hydrogels are often bio-inert and require modification to support cell functions. nih.govsigmaaldrich.com
Azide-functionalized PEGs, including those with short PEG lengths like m-PEG2, play a significant role in engineering these materials. Click chemistry, utilizing the azide group, provides a highly efficient and specific method for crosslinking polymers to form hydrogels or for incorporating functional molecules into the polymer network. nih.govresearchgate.net This approach allows for precise control over the hydrogel's structure and properties. For instance, azide-functionalized PEG can be reacted with alkyne-functionalized polymers or crosslinkers to form stable hydrogel networks under mild conditions, which is crucial for encapsulating live cells. researchgate.net
Design of Biofunctional Polymeric Materials
The azide group on this compound serves as a convenient handle for conjugating bioactive molecules to polymeric materials, thereby creating biofunctional scaffolds and hydrogels. polymerfactory.com By incorporating peptides, growth factors, or other biomolecules via click chemistry, the modified polymers can actively interact with cells and guide their behavior. nih.govsigmaaldrich.comnih.gov This functionalization can promote specific cell adhesion, proliferation, and differentiation, which are essential processes in tissue regeneration. numberanalytics.comnih.gov Dendronized PEG scaffolds with azide end groups have been developed, featuring a PEG core for water solubility and a high degree of functionality for click chemistry coupling, enabling the generation of highly functional materials for biological research. polymerfactory.com
Tunable Platforms for Cell-Material Interactions
Hydrogels engineered with azide-functionalized PEGs through click chemistry can serve as highly tunable platforms for investigating cell-material interactions. biochempeg.comresearchgate.netresearchgate.net The mechanical properties of these hydrogels can be adjusted by controlling the crosslinking density, while the biochemical cues can be modified by conjugating different bioactive ligands using the azide handles. researchgate.net This independent control over mechanical and biochemical properties allows researchers to systematically study how cells respond to different environmental factors within a 3D matrix. For example, hyaluronic acid-based hydrogels created using strain-promoted azide-alkyne cycloaddition have demonstrated potential as ultra-tunable platforms for investigating cell-material interactions. researchgate.net
Development of Nanomaterials and Nanoparticle Conjugates
This compound and other azide-PEGs are valuable in the development of functional nanomaterials and nanoparticle conjugates. PEGylation of nanoparticles is a common strategy to improve their stability in biological fluids, reduce non-specific uptake by the reticuloendothelial system, and enhance their circulation time. biochempeg.comyoudobio.com
Advanced Research Directions and Future Perspectives of M Peg2 Azide
Orthogonal Ligation Strategies with m-PEG2-Azide
Orthogonal ligation strategies involve the use of mutually compatible reactions that can be carried out simultaneously or sequentially on a single molecule or in a complex mixture without undesirable cross-reactivity. This compound's terminal azide (B81097) group is a prime candidate for such strategies, primarily through azide-alkyne cycloaddition reactions. The most prominent are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.gov
CuAAC is a highly efficient reaction that requires a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole. chemie-brunschwig.ch While highly effective, the requirement for copper can be a limitation in biological systems due to potential toxicity. acs.orgoup.com
SPAAC, on the other hand, utilizes strained cyclooctynes that react with azides in a copper-free manner, making it particularly valuable for in situ bioconjugation in living cells or organisms. acs.orgescholarship.org The inherent strain in the alkyne lowers the activation energy, allowing the reaction to proceed efficiently without a catalyst. acs.org
This compound can be readily employed in either of these strategies by reacting its azide group with a molecule containing a compatible alkyne (terminal alkyne for CuAAC, strained alkyne for SPAAC). This allows for the selective attachment of the this compound moiety to a target molecule, even in the presence of other functional groups that would interfere with traditional coupling chemistries. Research in this area explores optimizing reaction conditions, developing new strained alkyne partners, and applying these ligations to create complex biomolecules and materials. acs.orgiris-biotech.de Beyond azide-alkyne cycloadditions, other bioorthogonal reactions involving azides, such as the Staudinger ligation, can also be considered for orthogonal strategies with this compound, though CuAAC and SPAAC are currently the most widely used. nih.govresearchgate.net
Integration of this compound in Multifunctional Constructs
The facile conjugation of this compound via click chemistry enables its integration into multifunctional constructs. These constructs are designed to possess multiple distinct functionalities within a single molecular entity, allowing for sophisticated applications in areas like drug delivery, diagnostics, and materials science.
By reacting this compound with molecules containing complementary functional groups, researchers can create hybrid structures. For example, conjugating this compound to a targeting ligand (e.g., an antibody fragment or a peptide) and also to a therapeutic agent or imaging probe allows for the creation of targeted delivery systems. The PEG component of this compound can enhance the solubility and circulation half-life of the construct, while the targeting ligand directs it to a specific site. The azide group, having participated in the initial conjugation, can potentially be used for further modifications or to link multiple copies of the construct together.
Multifunctional constructs incorporating this compound can include:
Antibody-Drug Conjugates (ADCs): Where the azide is used to link a cytotoxic payload (via a cleavable or non-cleavable linker) to an antibody that has been modified with a compatible alkyne. researchgate.net
Imaging Probes: Conjugating this compound to fluorescent dyes, radioisotopes (via chelators), or contrast agents for molecular imaging applications. nih.gov
Drug Delivery Systems: Incorporating this compound into liposomes, nanoparticles, or polymersomes for targeted drug delivery. The azide can be on the surface for external functionalization or integrated within the structure.
Biomaterials: Using this compound as a crosslinker or building block to create functionalized hydrogels or scaffolds with tailored properties.
The ability to precisely control the site and stoichiometry of conjugation through click chemistry, facilitated by the azide handle of this compound, is crucial for the rational design and synthesis of these complex multifunctional systems. axispharm.com
Novel Catalyst Systems for Azide-Alkyne Cycloaddition
While copper(I) remains a widely used catalyst for azide-alkyne cycloaddition, research continues to explore novel catalyst systems to address limitations such as metal toxicity, particularly in biological applications. The development of new catalysts aims to improve reaction efficiency, enable reactions in challenging environments, and enhance biocompatibility.
Recent advancements in catalyst systems for azide-alkyne cycloaddition include:
Ligand Design: Developing new ligands for copper catalysts that improve their stability, activity, and reduce toxicity in aqueous or biological media. nih.govoup.com
Copper-Free Catalysts: While SPAAC uses strained alkynes to circumvent the need for a catalyst, research is also exploring other metal-free or enzyme-catalyzed azide-alkyne cycloadditions.
DNAzymes: Catalytic DNA molecules (DNAzymes) have been engineered to catalyze the azide-alkyne cycloaddition, offering potential for highly specific and biocompatible reactions. oup.com For example, the DNAzyme 'CLICK-17' has been shown to catalyze the conjugation between alkynes and azides using sub-micromolar concentrations of Cu+ or even Cu2+. oup.com
Genetically Encoded Catalysts: Systems are being developed where catalysts for click reactions are genetically encoded and targeted to specific cellular locations, allowing for spatially controlled labeling. nih.gov
These novel catalyst systems, when combined with azide-functionalized molecules like this compound, expand the possibilities for performing click chemistry in more diverse and sensitive environments, including in vivo applications.
Computational Modeling and Predictive Studies of this compound Conjugates
Molecular dynamics simulations, for instance, can model the conformational behavior of the PEG chain in different environments and how it interacts with conjugated molecules and the surrounding solvent. researchgate.net This is particularly relevant for understanding how PEGylation affects the solubility, hydrodynamic size, and shielding of conjugated proteins or nanoparticles. researchgate.net
Predictive studies can also help in:
Designing Linkers: Optimizing the length and flexibility of the PEG linker (like the PEG2 unit in this compound) for specific applications to ensure optimal presentation of the conjugated molecule or to control the distance between linked entities.
Understanding Reactivity: Predicting the reactivity of the azide group in different chemical environments or when conjugated to various molecules.
Modeling Interactions: Simulating the interactions of this compound conjugates with biological targets, cell membranes, or other components in complex biological systems. researchgate.net
Predicting Pharmacokinetic Properties: Computational models can contribute to predicting how PEGylation influences the absorption, distribution, metabolism, and excretion (ADME) of conjugated drugs. researchgate.net
While specific computational studies focused solely on this compound conjugates may not be extensively reported, the principles of modeling PEGylated systems are well-established and directly applicable. researchgate.net These studies can guide experimental design and help predict the outcomes of conjugation reactions and the behavior of the resulting constructs.
Emerging Applications in Chemical Proteomics and Ligand Discovery
This compound and similar azide-functionalized molecules are finding emerging applications in chemical proteomics and ligand discovery. Chemical proteomics involves the use of chemical tools to study protein function and interactions on a large scale. rockefeller.edunih.gov Azide-tagged molecules can serve as chemical reporters or probes in these studies.
In chemical proteomics, azide-functionalized molecules, including those incorporating PEG linkers, can be used to:
Label Proteins: Metabolically incorporating azide-tagged amino acids or sugars allows for the labeling of newly synthesized proteins or glycans. nih.govrockefeller.edu The azide handle can then be used for subsequent detection or enrichment via click chemistry with an alkyne-functionalized tag (e.g., biotin (B1667282) or a fluorescent dye). rockefeller.edunih.gov
Probe Protein-Ligand Interactions: Small molecules or fragments functionalized with an azide (or alkyne) can be used as probes to identify proteins that bind to them. rockefeller.edunih.govresearchgate.net After incubation with cells or tissue lysates, click chemistry can be used to attach a reporter tag to the probe-bound proteins, allowing for their isolation and identification by mass spectrometry. nih.gov This approach can reveal both covalent and non-covalent interactions. rockefeller.edu
Activity-Based Protein Profiling (ABPP): Azide-tagged activity-based probes, which target specific enzyme classes, can be used to profile enzyme activity in complex biological samples. rockefeller.eduescholarship.org
In ligand discovery, azide-tagged libraries of small molecules or fragments can be screened against a proteome. nih.govresearchgate.net Proteins that interact with the azide-tagged molecules are then identified using click chemistry and mass spectrometry-based proteomics. nih.govresearchgate.net This fragment-based ligand discovery approach can identify novel ligands and potential drug targets. nih.govresearchgate.net
This compound, with its PEG linker providing solubility and potentially influencing cellular uptake or distribution, can be a valuable component in designing such chemical proteomics probes and ligand discovery tools. The ability to introduce the azide handle through a bioorthogonal reaction is key to minimizing background noise and ensuring specificity in these complex biological applications. escholarship.orgrockefeller.edu
Q & A
Q. Q1. What are the primary applications of m-PEG2-Azide in experimental systems, and how do researchers integrate it into bioconjugation workflows?
this compound is widely used in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), for site-specific conjugation of biomolecules (e.g., proteins, peptides) or nanoparticles. Methodologically, researchers design experiments by first functionalizing target molecules with alkyne groups, then reacting them with this compound under Cu(I) catalysis (e.g., using TBTA ligands to stabilize the catalyst) . Critical steps include optimizing reaction stoichiometry (typically 1:1.2 molar ratio of alkyne:azide) and verifying conjugation efficiency via MALDI-TOF or SDS-PAGE .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound in synthesis workflows?
Standard characterization involves:
- NMR spectroscopy : Confirm the presence of the azide peak (~2100 cm⁻¹ in IR) and PEG backbone protons (δ 3.5–3.7 ppm in ¹H NMR).
- Mass spectrometry : Use MALDI-TOF or ESI-MS to validate molecular weight (e.g., expected [M+Na]⁺ peak).
- HPLC : Monitor purity with reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Documentation must include batch-specific details (e.g., solvent traces, storage conditions) to ensure reproducibility .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across different experimental systems?
Contradictions often arise from variables such as:
- Reaction environment : Aqueous vs. organic solvents affect azide reactivity. For example, DMSO enhances solubility but may denature proteins.
- Catalyst stability : Cu(I) oxidation in aerobic conditions reduces efficiency. Use degassed buffers or inert atmospheres .
- Steric hindrance : Bulky substrates (e.g., antibodies) require longer reaction times (24–48 hrs) compared to small peptides (2–4 hrs).
To address discrepancies, systematically replicate published protocols while controlling for these variables. Cross-validate results using orthogonal techniques like fluorescence labeling or gel electrophoresis .
Q. Q4. What methodological strategies optimize this compound-based drug delivery systems for in vivo applications?
Advanced optimization includes:
- PEG chain length : Shorter PEGs (e.g., m-PEG2 vs. m-PEG12) reduce immunogenicity but may compromise solubility.
- Linker stability : Incorporate enzymatically cleavable linkers (e.g., Val-Cit-PABC) for targeted release .
- Pharmacokinetic profiling : Use LC-MS/MS to track conjugate stability in serum, adjusting PEGylation density to balance circulation half-life and renal clearance .
Reference datasets from prior studies (e.g., tumor targeting efficacy in murine models) to benchmark performance .
Q. Q5. How should researchers design controls to validate the specificity of this compound-mediated conjugations?
Essential controls include:
- Negative controls : Omit Cu(I) catalyst or substitute this compound with non-reactive PEG derivatives.
- Competition assays : Add excess alkyne-free PEG to confirm reaction specificity.
- Blocking experiments : Pre-treat substrates with azide-quenching reagents (e.g., phosphines) to suppress conjugation .
Statistical validation (e.g., ANOVA for triplicate experiments) and comparison to literature benchmarks (e.g., >90% yield in ideal conditions) are critical .
Data Interpretation & Reproducibility
Q. Q6. What analytical frameworks are recommended for interpreting conflicting spectral data (e.g., NMR, MS) in this compound synthesis?
Adopt a tiered approach:
Primary validation : Cross-check peaks with reference spectra from databases (e.g., PubChem, Reaxys).
Artifact identification : For MS, distinguish PEG-related adducts (e.g., Na⁺, K⁺) from degradation products.
Quantitative thresholds : Set purity criteria (e.g., ≥95% by HPLC) and discard batches with unexplained signals .
Publish raw data and processing parameters (e.g., NMR baseline correction) to enhance reproducibility .
Q. Q7. How can researchers ensure reproducibility of this compound-based protocols across laboratories?
- Detailed SOPs : Specify reaction scales, equipment (e.g., Schlenk lines for anaerobic conditions), and quality checks.
- Inter-lab validation : Share aliquots of a standardized this compound batch for cross-testing.
- Data transparency : Archive spectra, chromatograms, and raw kinetic data in repositories like Zenodo .
Integration with Emerging Techniques
Q. Q8. How does this compound interface with single-molecule imaging or super-resolution microscopy?
Modify this compound with fluorophores (e.g., Cy5-alkyne) for labeling membrane proteins. Key considerations:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
